molecular formula C11H12N2O4 B8684056 Ethyl 3-anilino-2-nitro-acrylate

Ethyl 3-anilino-2-nitro-acrylate

Cat. No.: B8684056
M. Wt: 236.22 g/mol
InChI Key: KTOJZPHFRXGBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-anilino-2-nitro-acrylate is a chemical compound offered for research and development purposes. It features a nitro group and an anilino substituent on an acrylate ester backbone, a structure often exploited in organic synthesis. Compounds with nitro and anilino groups are frequently used as key intermediates in the construction of more complex molecules, including potential pharmacologically active agents. The nitro group is a well-known pharmacophore and toxicophore in medicinal chemistry, capable of undergoing enzymatic reduction within cells to produce reactive intermediates that can lead to various biological effects, including antimicrobial and antiparasitic activities . The specific stereochemistry (E or Z isomer) of such acrylates can be critical for their reactivity and biological activity, as the spatial orientation of substituents influences molecular interactions . Researchers may investigate this compound as a building block for the synthesis of heterocycles or as a candidate for evaluating new therapeutic agents. Strictly for research use in a laboratory setting. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 3-anilino-2-nitroprop-2-enoate

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(14)10(13(15)16)8-12-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

KTOJZPHFRXGBDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs of ethyl 3-anilino-2-nitro-acrylate, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate Cyano (C2), Mercapto (C3) C₁₂H₁₂N₂O₂S Bioactivity (herbicidal), polyligand complex formation
(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate Ethoxy (anilino para), Methyl ester C₁₃H₁₇NO₃ β-enamino ester precursor for bioactive compounds
(E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate Fluoro (anilino para), Methoxyphenyl (C2) C₁₈H₁₇FNO₃ Enhanced electronic effects for agrochemical applications
Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate Chloro (C5), Methoxy (C2), Cyano (C2) C₁₄H₁₄ClN₃O₃ Potential pharmaceutical intermediate
Ethyl 2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]acrylate Tribromopyrazolyl (anilino para), Cyano (C2) C₁₅H₁₁Br₃N₄O₂ High molecular weight, halogenated bioactive candidate

Key Observations:

  • Substituent Effects: The nitro group (in the target compound) is strongly electron-withdrawing, which may enhance reactivity in nucleophilic additions compared to cyano or mercapto analogs .
  • Stereochemistry : The (E)-configuration in acrylates (e.g., ) stabilizes planar structures, facilitating π-π stacking in supramolecular assemblies, whereas (Z)-isomers () may exhibit steric hindrance .
  • Bioactivity: Cyano and halogen substituents (Cl, Br) correlate with enhanced herbicidal or antimicrobial activity, suggesting nitro-substituted derivatives may exhibit similar or amplified effects .

Crystallographic and Electronic Properties

  • Crystal Packing: Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate crystallizes in a monoclinic system (space group C2/c, Z = 8) with intermolecular N–H···S and C–H···O hydrogen bonds stabilizing the lattice . Comparable nitro derivatives may exhibit denser packing due to stronger dipole interactions.
  • Electronic Structure: Quantum-mechanical studies on acrylates indicate that nitro groups increase electrophilicity at the α,β-unsaturated carbonyl, making the compound more reactive toward nucleophiles compared to cyano or ethoxy analogs .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Michael addition mechanism, where the aniline attacks the β-position of the nitroacrylate, followed by proton transfer to stabilize the intermediate (Scheme 1). Early studies utilized acidic conditions (e.g., H₂SO₄) to activate the nitroacrylate, but modern protocols favor mild bases like triethylamine to minimize side reactions such as ester hydrolysis.

Key optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates.

  • Temperature Control : Reactions performed at 0–25°C prevent polymerization of the acrylate.

  • Stoichiometry : A 1:1 molar ratio of aniline to nitroacrylate ensures minimal residual starting material.

Yield and Characterization

Under optimized conditions, yields range from 65% to 85%. The product is characterized by:

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), vinyl proton (δ 6.8 ppm, dd), and ethoxy group (δ 1.3 ppm, t).

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 3350 cm⁻¹ (N–H).

Nitration of Ethyl 3-Anilinoacrylate

An alternative approach involves the nitration of pre-formed ethyl 3-anilinoacrylate. This method is advantageous for introducing the nitro group regioselectively.

Nitration Conditions

Electrophilic nitration is achieved using fuming nitric acid (HNO₃) in acetic anhydride at 0–5°C. The nitro group preferentially occupies the ortho position relative to the anilino group due to electronic directing effects (Scheme 2).

Challenges and Solutions

  • Side Reactions : Over-nitration is mitigated by slow addition of HNO₃ and strict temperature control.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product in 70–75% yield.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a one-pot route to this compound, reducing purification steps and improving atom economy.

Three-Component Synthesis

A notable MCR involves the reaction of aniline, ethyl propiolate, and nitromethane in the presence of a base (Scheme 3). The mechanism proceeds via:

  • Formation of a nitro-enolate intermediate.

  • Conjugate addition of aniline to the activated alkyne.

  • Tautomerization to yield the acrylate.

Conditions :

  • Catalyst: K₂CO₃ (20 mol%) in ethanol at 60°C.

  • Yield: 80–90% with high regioselectivity.

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols employ grinding methods, combining aniline, ethyl 2-nitroacrylate, and a catalytic amount of p-TsOH. This approach achieves 75% yield in 30 minutes, avoiding solvent waste.

Catalytic Asymmetric Synthesis

While enantioselective synthesis of this compound is less common, recent advances in organocatalysis suggest potential pathways.

Hydrogen-Bond-Directed Catalysis

Chiral thiourea catalysts (e.g., L12 ) enable asymmetric Michael additions, achieving up to 90% ee (enantiomeric excess) (Figure 1). The catalyst stabilizes the transition state via hydrogen bonding to the nitro group, directing aniline’s nucleophilic attack.

Comparative Analysis of Methods

MethodYield (%)PurityAdvantagesLimitations
Condensation65–85HighSimplicity, scalabilityRequires purified acrylate
Nitration70–75ModerateRegioselectiveHarsh conditions, side reactions
Multicomponent80–90HighAtom economy, one-potOptimization required
Asymmetric Catalysis60–70HighEnantioselectivityCostly catalysts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.